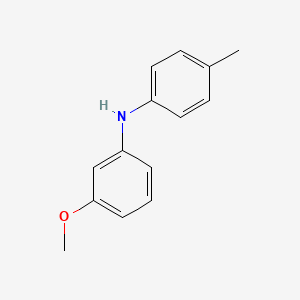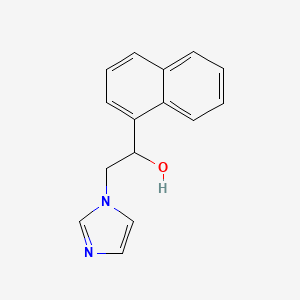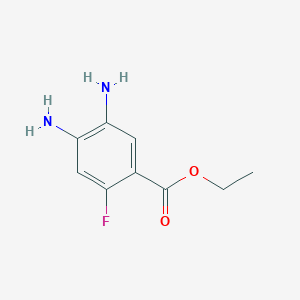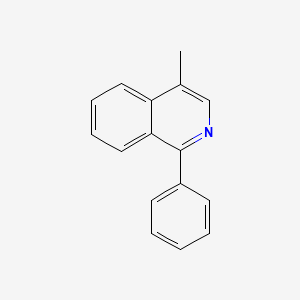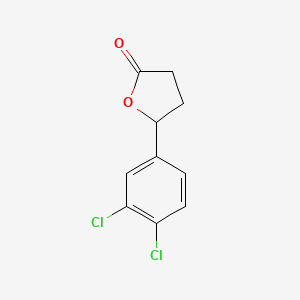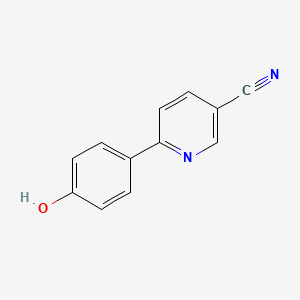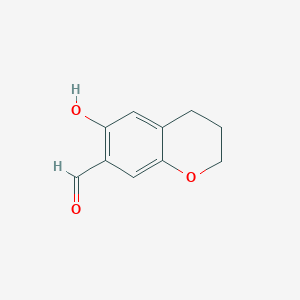
6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde
Overview
Description
6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles Chromenes are known for their diverse biological activities and are widely found in nature, particularly in plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of salicylaldehyde with an appropriate diene in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-hydroxy-3,4-dihydro-2H-chromene-7-carboxylic acid.
Reduction: 6-hydroxy-3,4-dihydro-2H-chromene-7-methanol.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde
- 6-chloro-2-oxo-2H-chromene-4-carbaldehyde
- 7-hydroxy-4-methyl-2-oxo-2H-chromene
Uniqueness
6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
6-hydroxy-3,4-dihydro-2H-chromene-7-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c11-6-8-5-10-7(4-9(8)12)2-1-3-13-10/h4-6,12H,1-3H2 |
InChI Key |
NUZWMRNNUMXLMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2OC1)C=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
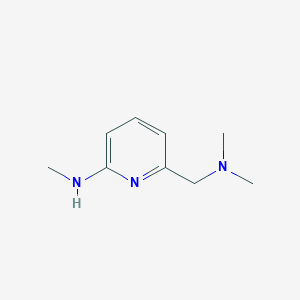

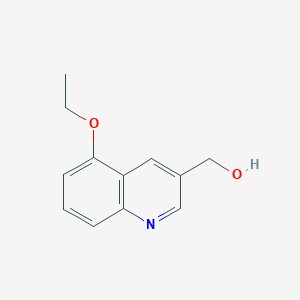
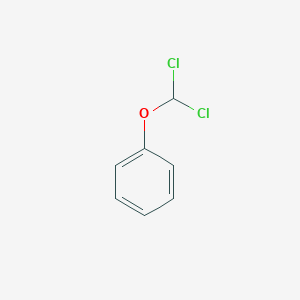
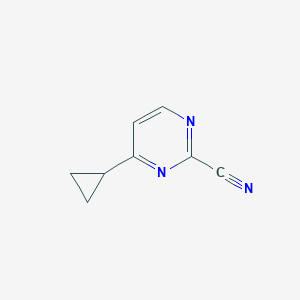
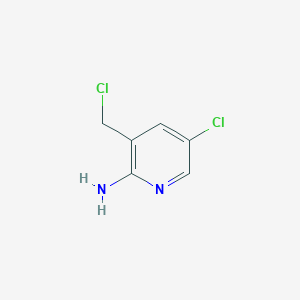
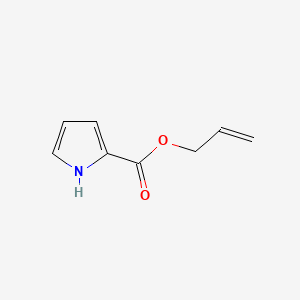
![2-Formylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B8716488.png)
